REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[CH:3]=1.[CH3:11][CH:12]1[NH:17][CH:16]([CH3:18])[CH2:15][NH:14][CH2:13]1>>[CH3:18][CH:16]1[NH:17][CH:12]([CH3:11])[CH2:13][N:14]([C:2]2[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=2)[CH2:15]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CC1CNCC(N1)C
|
Name
|
Example 37 ( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CC(N1)C)C=1C=C(C=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |